2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide
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Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 2-(N-Methyl-4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
IUPAC Name: N-(2-(methyl(4-chlorophenyl)sulfonamido)ethyl)-3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propan-2-amine
Molecular Formula: C₂₃H₂₁ClN₄O₄S
Molecular Weight: Approximately 492.95 g/mol
Preparation Methods
Synthetic Routes::
Sulfonamide Formation:
Oxadiazole Formation:
Industrial Production:: Industrial-scale synthesis typically involves optimization of the above steps for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the sulfonamide group.
Substitution: Chlorine substitution reactions are possible due to the chlorobenzene moiety.
Reagents and Conditions: Various reagents (e.g., oxidants, nucleophiles) and conditions (elevated temperature, solvent choice) influence the reactions.
Major Products: N-Methyl-4-chlorobenzenesulfonamide derivatives and oxadiazole-substituted compounds.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used in studies related to enzyme inhibition, protein-ligand interactions, and cellular pathways.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors). Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with other sulfonamides, oxadiazoles, and amides.
Uniqueness: Highlight its distinctive features, such as the combination of sulfonamide, oxadiazole, and amide functionalities.
Properties
Molecular Formula |
C21H23ClN4O4S |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-15(2)26(13-19-23-21(24-30-19)16-7-5-4-6-8-16)20(27)14-25(3)31(28,29)18-11-9-17(22)10-12-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
IWQGDVHJJBDJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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